molecular formula C7H6F3NO2S B15307594 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide

4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide

Cat. No.: B15307594
M. Wt: 225.19 g/mol
InChI Key: UCQYUYSZOJFNGZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophilic and Nucleophilic Reagents: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

    Transition Metal Catalysts: For cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cross-coupling reactions can produce complex organic molecules with multiple functional groups .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzene sulfonamides and difluoromethylated aromatic compounds. Examples are:

  • 4-(Trifluoromethyl)-3-fluorobenzene-1-sulfonamide
  • 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide

Uniqueness

The uniqueness of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of difluoromethyl and fluorine groups enhances its lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

4-(difluoromethyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C7H6F3NO2S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3,7H,(H2,11,12,13)

InChI Key

UCQYUYSZOJFNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)C(F)F

Origin of Product

United States

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